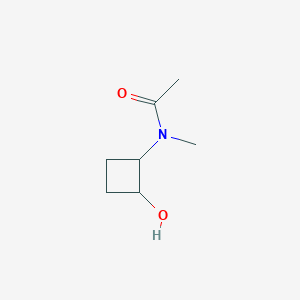

N-(2-hydroxycyclobutyl)-N-methylacetamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2-hydroxycyclobutyl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(9)8(2)6-3-4-7(6)10/h6-7,10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDAHLNIBSVQOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1CCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 2 Hydroxycyclobutyl N Methylacetamide

Retrosynthetic Analysis of the N-(2-hydroxycyclobutyl)-N-methylacetamide Scaffold

A retrosynthetic analysis of this compound allows for the logical disconnection of the molecule into simpler, readily available starting materials. This process is fundamental in designing an efficient and stereocontrolled synthesis.

Key Disconnections and Precursor Identification

The primary disconnection points in this compound are the C-N amide bond and the C-C bonds of the cyclobutane (B1203170) ring.

Amide Bond Disconnection: A straightforward disconnection of the amide bond leads to 2-hydroxycyclobutanamine and acetyl chloride (or acetic anhydride), with subsequent N-methylation. Alternatively, N-methyl-2-hydroxycyclobutanamine and an acetylating agent can be envisioned as the immediate precursors. This approach simplifies the synthesis to the formation of the key 2-hydroxycyclobutanamine intermediate.

Cyclobutane Ring Disconnection ([2+2] Cycloaddition): A powerful strategy for constructing the cyclobutane ring is through a [2+2] cycloaddition reaction. This disconnection breaks the ring into two olefinic precursors. For the synthesis of a 2-hydroxycyclobutane moiety, a vinyl ether and an alkene bearing the nitrogen functionality (or a precursor) can be considered. For example, the cycloaddition of a vinyl ether with an N-vinylacetamide derivative could directly generate a protected form of the target scaffold. Photocatalytic [2+2] cycloadditions have emerged as a mild and efficient method for such transformations. acs.orgnih.gov

Intramolecular Cyclization (Norrish-Yang Reaction): An alternative disconnection involves an intramolecular cyclization. For instance, an α-amido ketone could undergo a Norrish-Yang photocyclization to form the 2-aminocyclobutanol core. nih.govacs.org This disconnection points to a linear precursor with the nitrogen and a carbonyl group positioned to facilitate the ring formation upon photochemical activation.

Based on these disconnections, the following key precursors can be identified:

| Precursor Type | Specific Examples |

| Olefins for [2+2] cycloaddition | Vinyl acetate (B1210297), N-vinyl-N-methylacetamide, styrenes |

| α-Amido ketones for photocyclization | N-acyl-α-amino alkylaryl ketones |

| Functionalized cyclobutanones | 2-hydroxycyclobutanone, 2-aminocyclobutanone |

Strategic Considerations for Stereocontrol

The primary challenge in the synthesis of this compound lies in controlling the stereochemistry at the C1 and C2 positions of the cyclobutane ring. Both relative (cis/trans) and absolute stereochemistry must be addressed.

Relative Stereochemistry: The stereochemical outcome of [2+2] cycloadditions can be influenced by the reaction mechanism (concerted or stepwise) and the nature of the reactants and catalysts. nih.gov For instance, the diastereoselectivity of the Yang cyclization to form 2-aminocyclobutanols is influenced by hydrogen bonding and the conformational preferences of the intermediate biradicals. nih.govacs.org

Absolute Stereochemistry: To achieve an enantiomerically pure product, asymmetric synthesis strategies are required. These include the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. Enantioselective [2+2] cycloadditions, often mediated by chiral catalysts, are a prominent approach. mdpi.com Chiral auxiliaries attached to one of the olefinic precursors can direct the stereochemical course of the cycloaddition.

Development of Stereoselective Synthetic Routes

Building upon the retrosynthetic analysis, several stereoselective synthetic routes have been developed for the construction of functionalized cyclobutanes, which can be adapted for the synthesis of this compound.

Asymmetric Construction of the 2-Hydroxycyclobutane Moiety

The asymmetric synthesis of the 2-hydroxycyclobutane core is the cornerstone of an enantioselective synthesis of the target molecule.

Visible-light mediated photocatalytic [2+2] cycloadditions have gained significant attention due to their mild reaction conditions and high efficiency. acs.orgnih.gov This method allows for the direct formation of cyclobutane rings from two alkene precursors.

In the context of synthesizing the 2-hydroxycyclobutane moiety, a photocatalytic [2+2] cycloaddition between a vinyl ether (as a precursor to the hydroxyl group) and a suitable alkene bearing the nitrogen functionality can be envisioned. The use of a chiral photocatalyst or a chiral ligand can induce enantioselectivity in the cycloaddition.

Table 1: Examples of Photocatalytic [2+2] Cycloadditions for Cyclobutane Synthesis

| Olefin 1 | Olefin 2 | Photocatalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Reference |

| Dehydroamino acid | Styrene | [Ir(dFCF3ppy)2(dtbpy)]PF6 | High | - | - | acs.org |

| Electron-deficient styrenes | Electron-deficient styrenes | 4CzIPN (organic photocatalyst) | Good to excellent | - | - | nih.gov |

These examples demonstrate the feasibility of photocatalytic [2+2] cycloadditions for constructing substituted cyclobutane rings. Adapting these methods to include a vinyl ether and an N-vinylacetamide derivative in the presence of a chiral catalyst could provide a direct route to an enantioenriched precursor of this compound.

An alternative and well-established strategy for stereocontrol is the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.

In the synthesis of the 2-hydroxycyclobutane moiety, a chiral auxiliary can be attached to one of the alkene precursors in a [2+2] cycloaddition. The steric hindrance and electronic properties of the auxiliary guide the approach of the other alkene, leading to a diastereoselective cycloaddition. Subsequent removal of the auxiliary reveals the enantioenriched cyclobutane product.

For example, a chiral auxiliary can be attached to an acrylate (B77674) derivative, which then undergoes a [2+2] cycloaddition with a vinyl ether. The resulting cyclobutane ester can then be converted to the desired 2-hydroxycyclobutane derivative. The choice of the chiral auxiliary is critical for achieving high diastereoselectivity.

Table 2: Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Achieved Selectivity |

| Evans' oxazolidinones | Aldol (B89426), alkylation, cycloaddition | High diastereoselectivity |

| Oppolzer's sultams | Conjugate addition, cycloaddition | High diastereoselectivity |

| (1S,2R)-1-Amino-2-indanol | Cyclobutanone (B123998) ring expansion | Up to 88:12 dr |

The use of chiral auxiliaries provides a robust and often predictable method for controlling stereochemistry in the synthesis of complex molecules like this compound.

Organocatalytic and Metal-Catalyzed Asymmetric Transformations (e.g., Pd(II)-catalyzed C-H activation)

The construction of the chiral 2-hydroxycyclobutyl motif is a significant challenge in the synthesis of this compound. Both organocatalysis and metal-catalyzed reactions have emerged as powerful tools for establishing the required stereochemistry with high enantioselectivity. beilstein-journals.org

Organocatalysis offers a metal-free approach to asymmetric synthesis. beilstein-journals.org Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, can be employed to catalyze the asymmetric aldol reaction or related transformations that form the cyclobutane ring. For instance, a chiral Brønsted acid can activate an imine for a formal cycloaddition with a bicyclo[1.1.0]butane precursor, establishing a chiral environment that dictates the stereochemical outcome of the ring-opening and functionalization. nih.gov This approach can generate chiral azabicyclo[2.1.1]hexanes, which can serve as precursors to the desired cyclobutane structure. nih.gov The development of novel catalysts, such as confined imidodiphosphorimidates (IDPi), has shown high enantioselectivity (up to 99:1 er) in such cycloadditions. nih.gov

Metal-catalyzed transformations , particularly those involving transition metals like palladium and rhodium, provide highly efficient routes to functionalized cyclobutanes. nih.gov Palladium(II)-catalyzed C-H activation is a powerful strategy for the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. researchgate.net In the context of synthesizing this compound precursors, a directing group can be used to guide the Pd(II) catalyst to a specific C-H bond on the cyclobutane ring, enabling its stereoselective functionalization. While the majority of these reactions require specific directing groups, recent advancements are moving towards the functionalization of native substrates. researchgate.net

Rhodium(II) catalysts have also demonstrated remarkable regio- and stereoselectivity in the C-H functionalization of cyclobutanes through carbene insertion reactions. nih.gov By carefully selecting the chiral ligands on the rhodium catalyst, it is possible to control which C-H bond is functionalized, providing access to either 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes. nih.gov This catalyst-controlled approach allows for divergent synthesis, creating different isomers from a common starting material simply by changing the catalyst. nih.gov

The table below summarizes a comparative overview of these asymmetric methodologies.

| Methodology | Catalyst Example | Key Features | Potential Application for this compound |

| Organocatalysis | Chiral Imidodiphosphorimidate (IDPi) | Metal-free, high enantioselectivity, mild reaction conditions. nih.gov | Asymmetric formation of the cyclobutane ring via cycloaddition. |

| Pd(II)-Catalyzed C-H Activation | Pd(OAc)₂ with a chiral ligand | High regioselectivity guided by directing groups, potential for direct functionalization of C(sp³)−H bonds. researchgate.netnih.gov | Stereoselective introduction of the hydroxyl or amino group on the cyclobutane precursor. |

| Rh(II)-Catalyzed C-H Functionalization | Rh₂(S-TCPTAD)₄ | Catalyst-controlled regioselectivity (C1 vs. C3), access to different isomers from a common precursor. nih.gov | Regiodivergent synthesis of functionalized cyclobutane intermediates. |

Diastereoselective Formation of Amide Linkages

Once the chiral 2-aminocyclobutanol core is established, the subsequent formation of the N-methylacetamide group must proceed with diastereoselectivity to ensure the desired relative stereochemistry between the substituents on the ring and the newly formed amide. The formation of amide bonds is a cornerstone of organic synthesis, with numerous methods available. researcher.life However, for a complex substrate like a substituted cyclobutanolamine, the choice of coupling reagent and reaction conditions is critical to avoid side reactions and control stereochemistry.

Enzymatic catalysis presents a highly selective method for amide bond formation. nih.gov Lipases, cutinases, or engineered enzymes can catalyze the acylation of the N-methylamino group with high specificity, often under mild, aqueous conditions. nih.gov These biocatalysts create a chiral pocket that can distinguish between different diastereomeric transition states, leading to a high diastereomeric excess in the product. nih.gov

More traditional chemical methods rely on the use of coupling reagents. The choice of reagent can influence the stereochemical outcome. For instance, using a uronium salt like COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate) in the presence of a non-nucleophilic base like 2,6-lutidine can facilitate amide bond formation under mild conditions that preserve the stereochemical integrity of the chiral centers. nih.gov The diastereoselectivity of such reactions can be influenced by steric hindrance, where the existing substituents on the cyclobutane ring direct the approach of the acylating agent.

A diastereoselective approach could also involve the Michael addition of an N-heterocyclic nucleophile to a cyclobutene (B1205218) precursor, which has been shown to proceed with high diastereoselectivity (>95:5 dr) in the presence of a base like DBU. researchgate.net This strategy could be adapted to install the nitrogen functionality with the desired stereochemistry prior to acylation.

Chemo- and Regioselective Functionalization of the Cyclobutane Ring

Further modification of the this compound molecule may be necessary to explore structure-activity relationships or to introduce other functionalities. Such modifications require chemo- and regioselective reactions that target specific positions on the cyclobutane ring without affecting the existing hydroxyl and N-methylacetamido groups.

The inherent strain and conformational properties of the cyclobutane ring can be exploited to achieve selectivity. nih.gov For instance, catalyst-controlled C-H functionalization, as discussed previously with rhodium(II) catalysts, can be used to introduce substituents at positions C3 or C4 with high regioselectivity. nih.gov The steric and electronic nature of the catalyst and its ligands play a crucial role in directing the reaction to the most accessible or electronically favored C-H bond. nih.gov

Ring-opening reactions of activated cyclobutane precursors, such as donor-acceptor oxiranes fused to the ring, can also be a viable strategy. The use of a Lewis acid catalyst like Y(OTf)₃ can promote a chemoselective C-C bond cleavage, allowing for the introduction of various nucleophiles with high regioselectivity. rsc.org While this example involves oxiranes, the principle of Lewis acid-catalyzed regioselective ring-opening can be applied to other strained systems involving the cyclobutane core.

Optimization of Reaction Conditions and Yields for Scalability

The transition from a laboratory-scale synthesis to a large-scale, industrial process requires rigorous optimization of reaction conditions to maximize yield, minimize waste, and ensure economic viability. nih.gov For the synthesis of this compound, key areas of focus include solvent effects, catalyst efficiency, and purification strategies. mdpi.com

Solvent Effects and Reaction Kinetics

The choice of solvent can have a profound impact on reaction rates, selectivity, and yields. chemrxiv.org The polarity, viscosity, and hydrogen-bonding ability of the solvent can influence the stability of reactants, transition states, and products. chemrxiv.orgmaxapress.com For instance, in reactions involving charged intermediates, such as S_N2 reactions, polar solvents can stabilize the transition state and accelerate the reaction rate. mdpi.com

A computational and experimental approach can be used to study the kinetics of the key bond-forming steps in the synthesis of this compound. chemrxiv.org By analyzing the reaction profile in different solvents (e.g., polar aprotic like DMSO or acetonitrile, and nonpolar like toluene), it is possible to identify the solvent that provides the lowest activation energy for the desired pathway while disfavoring side reactions. chemrxiv.org For example, studies on the Morita-Baylis-Hillman reaction have shown that solvents can significantly lower the activation energy of the rate-limiting aldol step. chemrxiv.org Similarly, the study of acetamide (B32628) and N-methylacetamide in various basic solvents has demonstrated that solvent-solute interactions can be correlated with solvent donor numbers, affecting spectroscopic properties and potentially reactivity. rsc.org

The following table illustrates the potential impact of solvent choice on a hypothetical synthetic step.

| Solvent | Dielectric Constant (ε) | Expected Effect on a Polar Transition State | Potential Impact on Yield |

| Toluene | 2.4 | Minimal stabilization | Low to moderate |

| Dichloromethane (DCM) | 9.1 | Moderate stabilization | Moderate |

| Acetonitrile (MeCN) | 37.5 | Strong stabilization | Potentially high |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Very strong stabilization | Potentially high, but may increase side reactions |

Catalyst Development and Ligand Screening

In metal-catalyzed and organocatalytic reactions, the catalyst's performance is paramount. Catalyst development focuses on improving activity (turnover number and turnover frequency), selectivity (enantio-, diastereo-, and regioselectivity), and stability. nih.govresearchgate.net

For Pd(II)-catalyzed C-H activation reactions, ligand screening is a critical part of optimization. The ligands coordinated to the palladium center directly influence its steric and electronic properties. nih.gov For example, N-heterocyclic carbenes (NHCs) have been used as ligands in Pd(II) catalysis, demonstrating excellent catalytic activity for various transformations. nih.gov In organocatalysis, modifying the structure of the catalyst, such as changing the substituents on a chiral phosphoric acid or a cinchona alkaloid derivative, can lead to significant improvements in enantioselectivity. researchgate.net

A systematic screening of a library of ligands or catalysts can be performed to identify the optimal system for a specific transformation in the synthesis of this compound. High-throughput screening techniques can accelerate this process. nih.gov

Isolation and Purification Strategies for Isomeric Mixtures

The synthesis of this compound will likely produce a mixture of stereoisomers (enantiomers and diastereomers). The isolation of the desired single isomer is a critical final step.

Chromatographic techniques are the most common methods for separating isomeric mixtures. Chiral column chromatography, using a stationary phase containing a chiral selector, can be used to separate enantiomers. For diastereomers, which have different physical properties, standard flash column chromatography on silica (B1680970) gel or alumina (B75360) is often sufficient.

Other purification strategies include:

Crystallization: If the desired isomer forms well-defined crystals, fractional crystallization can be an effective and scalable purification method. Diastereomeric salt formation, by reacting a racemic mixture with a chiral resolving agent, can facilitate separation by crystallization.

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. nih.gov

The choice of purification strategy depends on the scale of the synthesis, the physical properties of the isomers, and the required purity of the final product. nih.gov

Novel Synthetic Strategies for Cyclobutyl Amide Compounds

The cyclobutane motif is an increasingly important structural scaffold in medicinal chemistry, valued for its ability to confer unique three-dimensional conformations and beneficial pharmacological properties to drug candidates. nih.gov This has spurred the development of innovative and efficient synthetic methods for accessing functionalized cyclobutane derivatives, including cyclobutyl amides. Modern strategies have moved beyond traditional methods to offer greater control over stereochemistry and functional group compatibility. These novel approaches include advanced photochemical reactions, direct C-H functionalization, strategic ring-opening of strained systems, and enzymatic transformations.

A primary challenge in the synthesis of compounds like this compound is the stereocontrolled construction of the substituted four-membered ring. Novel strategies often focus on creating key intermediates, such as functionalized cyclobutylamines or cyclobutanecarboxylic acids, which can be readily converted to the desired amide products.

Photochemical [2+2] Cycloaddition

The [2+2] photocycloaddition of olefins remains one of the most significant and frequently utilized methods for constructing cyclobutane rings. acs.org This method involves the light-induced reaction of two alkene-containing molecules to form a cyclobutane ring. Recent advancements have focused on improving the regio- and stereoselectivity of this transformation, which are critical challenges.

Copper(I)-catalyzed photocycloadditions, for instance, have shown success in controlling the reaction pathway. nih.gov In this approach, a copper-olefin complex undergoes a charge transfer process upon light irradiation, inducing a cyclization to form the cyclobutane structure. nih.gov While the substrate scope can be limited, this catalytic method has been successfully applied in the synthesis of complex natural products containing cyclobutane rings. nih.gov

Furthermore, enantioselective intermolecular [2+2] photocycloadditions have been developed using chiral templates. Bach and co-workers reported photoreactions carried out at low temperatures using a chiral hydrogen-bonding template, which shields one face of the substrate, thereby directing the stereochemistry of the cycloaddition. nih.gov This technique has produced functionalized tricyclic cyclobutane derivatives in excellent yields and with outstanding regio-, diastereo-, and enantioselectivity. nih.gov

| Reaction Type | Substrates | Conditions | Key Features | Yield |

| Intramolecular [2+2] Photocycloaddition | Diolefin with ortho-methoxy groups | Photochemical irradiation | High diastereocontrol | High |

| Intermolecular [2+2] Photocycloaddition | Isoquinolone and EWG-functionalized alkenes | Low temperature, chiral hydrogen-bonding template | Excellent regio-, diastereo-, and enantioselectivity | 86-98% |

| Cu(I)-Catalyzed [2+2] Photocycloaddition | Olefins with a three-atom tether | CuOTf, light irradiation | Forms bicyclo[4.2.0]octane systems | Variable |

C-H Functionalization and C-C Cleavage Strategies

Direct functionalization of C-H bonds on a pre-existing cyclobutane ring represents a powerful and modern strategy for synthesizing complex derivatives. acs.org This approach avoids the need for pre-functionalized starting materials and offers a more direct route to target molecules. A key challenge is controlling the site-selectivity of the reaction.

One innovative strategy involves a sequential C-H/C-C functionalization process to create cis-1,3-difunctionalized cyclobutanes. nih.gov This method begins with the conversion of a cyclobutyl aryl ketone into a bicyclo[1.1.1]pentan-2-ol intermediate via a Norrish-Yang reaction. This intermediate then undergoes a palladium-catalyzed C-C bond cleavage and functionalization, enabled by a specific ligand, to produce cis-γ-functionalized cyclobutyl ketones. The resulting ketone's benzoyl group can then be transformed into other functionalities, including amides and esters. nih.gov

Another approach utilizes a transient directing group (TDG) for the palladium-catalyzed C-H arylation of cyclobutylamine (B51885). calstate.edu This method allows for the direct formation of cis-3-aryl-1-aminocyclobutane products in a single step, providing a streamlined alternative to traditional multi-step syntheses. calstate.edu The aminocyclobutane intermediate is a direct precursor for the synthesis of N-cyclobutyl amides.

Ring-Opening and Cycloaddition of Strained Systems

Novel strategies utilizing highly strained precursors, such as bicyclo[1.1.0]butanes (BCBs), have emerged as efficient routes to stereocontrolled cyclobutane synthesis. BCBs can undergo ring-opening reactions with various reagents to produce functionalized cyclobutanes. researchgate.net

A recently developed modular strategy involves a "cycloaddition/ring-opening" of BCBs with triazinanes, catalyzed by a Lewis acid. acs.org This reaction proceeds through a stepwise (3+2+2) cycloaddition to form a 2,4-diazabicyclo[4.1.1]octane intermediate, which then undergoes ring-opening to yield syn-diastereoselective cyclobutylamines. These cyclobutylamine products are valuable building blocks that can be readily acylated to form the corresponding cyclobutyl amides. The reaction is noted for its operational simplicity, mild conditions, and broad substrate scope. acs.org

| Precursor | Reagents | Catalyst/Conditions | Product | Key Features |

| Bicyclo[1.1.0]butanes (BCBs) | Triazinanes | Lewis Acid | syn-Cyclobutylamines | Modular, mild conditions, high diastereoselectivity |

| Cyclobutyl Aryl Ketones | - | 1. Norrish-Yang reaction 2. Pd-catalysis/ligand | cis-γ-Functionalized Cyclobutyl Ketones | Stereospecific synthesis of 1,3-disubstituted cyclobutanes |

Enzymatic and Biocatalytic Approaches

Biocatalysis offers a green and highly selective alternative for the synthesis of functionalized molecules. Engineered enzymes can perform transformations at chemically unactivated sites with high regio- and stereoselectivity, which is often difficult to achieve with traditional chemical methods.

A panel of engineered cytochrome P450BM3 enzymes has been shown to effectively hydroxylate cyclobutylamine derivatives. ox.ac.uk These enzymatic reactions can proceed with high selectivity to produce valuable bifunctional intermediates, such as hydroxy-cyclobutylamines. These products are ideal precursors for synthesizing compounds like this compound, as they already contain the necessary amino and hydroxyl functionalities with a defined stereochemistry. This single-step enzymatic oxidation provides a significant efficiency gain compared to multi-step chemical syntheses. ox.ac.uk

Detailed Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental to determining the precise structure of a molecule like N-(2-hydroxycyclobutyl)-N-methylacetamide. High-resolution NMR, vibrational spectroscopy, and mass spectrometry each provide unique and complementary information.

High-resolution NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the molecule's framework. wikipedia.orgnews-medical.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgoxinst.comjove.com For this compound, COSY would reveal the connectivity within the cyclobutyl ring. Cross-peaks would be expected between the proton on the hydroxyl-bearing carbon (H-2) and its neighbors on C1 and C3, as well as between other adjacent protons on the ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond C-H correlation). columbia.edublogspot.comlibretexts.org This technique is essential for assigning the carbon signals of the cyclobutyl ring, the N-methyl group, and the acetyl methyl group by linking them to their corresponding, more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds. numberanalytics.comlibretexts.orgnumberanalytics.com This is vital for piecing together the molecular skeleton. For instance, HMBC would show a correlation from the N-methyl protons to the amide carbonyl carbon and from the acetyl methyl protons to the same carbonyl carbon, confirming the N-methylacetamide structure. Furthermore, correlations from the H-1 proton of the cyclobutyl ring to the amide carbonyl carbon would definitively link the cyclobutyl ring to the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. numberanalytics.comlibretexts.orglibretexts.org This is particularly important for determining the stereochemistry. In this compound, NOESY could distinguish between cis and trans isomers by showing correlations between protons on the cyclobutyl ring. For example, in a cis isomer, a NOESY cross-peak would be expected between the H-1 and H-2 protons. The relative orientation of the substituents on the ring could be established by observing which protons show spatial proximity. youtube.comacdlabs.com

Table 1: Predicted 2D NMR Correlations for this compound

| Technique | Expected Key Correlations | Information Gained |

|---|---|---|

| COSY | H-1 ↔ H-2, H-2 ↔ H-3, etc. (within cyclobutyl ring) | Proton-proton connectivity in the cyclobutyl ring. |

| HSQC | N-CH₃ ↔ N-C H₃, CO-CH₃ ↔ CO-C H₃, H-1 ↔ C-1, H-2 ↔ C-2, etc. | Direct one-bond C-H attachments. |

| HMBC | N-CH₃ ↔ C =O, CO-CH₃ ↔ C =O, H-1 ↔ C =O | Connectivity of molecular fragments, linking the cyclobutyl ring to the amide group. |

| NOESY | H-1 ↔ H-2 (in cis isomer), N-CH₃ ↔ H-1/H-4 | Stereochemistry (cis/trans) and conformational preferences. |

Amide bonds, like the one in this compound, exhibit restricted rotation due to the partial double bond character of the C-N bond. This can lead to the presence of two rotamers (or conformers), often referred to as cis and trans, which can interconvert. montana.eduwinthrop.edu Dynamic NMR (DNMR) is a technique used to study the kinetics of such processes. montana.edu

By recording NMR spectra at different temperatures, one can observe changes in the line shapes of the signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for the N-methyl and acetyl methyl groups of the two rotamers might be observed. As the temperature increases, the rate of rotation increases, causing these peaks to broaden, coalesce into a single broad peak, and finally sharpen into a single averaged peak at high temperatures. gustavus.edu By analyzing these line shape changes, it is possible to calculate the rate of rotation and the activation energy barrier for this conformational exchange. acs.org

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. contractlaboratory.comanalyzetest.comlabx.com

For this compound, the key expected vibrational bands would be:

O-H Stretch: A broad and strong absorption band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, arising from the hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretches: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclobutyl and methyl groups.

C=O Stretch (Amide I band): A very strong and sharp absorption in the FT-IR spectrum, typically between 1630-1680 cm⁻¹. This is one of the most characteristic bands for an amide. labmanager.com

N-H Bending (Amide II band): This band is absent in this compound as it is a tertiary amide (no N-H bond).

C-N Stretch: A medium intensity band in the 1020-1250 cm⁻¹ region.

C-O Stretch: A moderate to strong band in the 1050-1150 cm⁻¹ region from the alcohol.

Raman spectroscopy would provide complementary information. While the polar C=O and O-H groups would give strong signals in the IR spectrum, the less polar C-C bonds of the cyclobutyl ring might be more prominent in the Raman spectrum. sfr.ca

Table 2: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (Alkyl) | Stretching | 2850 - 2960 | Medium-Strong |

| C=O (Amide) | Stretching (Amide I) | 1630 - 1680 | Very Strong |

| C-O (Alcohol) | Stretching | 1050 - 1150 | Strong |

| C-N (Amide) | Stretching | 1020 - 1250 | Medium |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. slideshare.net High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the confirmation of the molecular formula (C₇H₁₃NO₂ for this compound).

Electron ionization (EI) mass spectrometry would cause the molecule to fragment in a predictable manner, providing structural information. numberanalytics.com Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: Cleavage of bonds adjacent to the nitrogen or oxygen atoms. libretexts.org For example, loss of the acetyl group (CH₃CO•) or the entire N-methylacetamide side chain.

Loss of water: Dehydration from the cyclobutanol (B46151) ring is a common fragmentation pathway for alcohols.

Ring cleavage: Fragmentation of the cyclobutyl ring.

McLafferty Rearrangement: While less likely without a longer alkyl chain, rearrangements are always a possibility. numberanalytics.com

The fragmentation pattern for amides is well-studied. Cleavage of the bond between the carbonyl group and the nitrogen is common. nih.govacs.orgresearchgate.net The resulting fragments help to confirm the connectivity of the different parts of the molecule. researchgate.netu-pec.fr

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. thesciencenotes.comnumberanalytics.comazom.com If a suitable single crystal of this compound or one of its derivatives can be grown, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. creativebiomart.netiastate.edu

A crystallographic analysis would unequivocally establish:

The relative stereochemistry of the hydroxyl and N-methylacetamido groups on the cyclobutyl ring (cis or trans).

The conformation of the cyclobutyl ring, which is typically puckered rather than planar.

The planarity of the amide group and the specific rotational isomer present in the solid state.

Intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and the amide carbonyl oxygen, which dictate the crystal packing.

This data serves as the ultimate benchmark for validating the structural and stereochemical assignments made by other spectroscopic methods.

Solid-State Conformation and Intermolecular Interactions

As of this writing, a public-domain crystal structure for this compound has not been reported. However, were such a study to be conducted, X-ray crystallography would be the definitive method for elucidating its solid-state conformation. This technique would reveal precise bond lengths, bond angles, and torsion angles.

Absolute Configuration Determination

This compound is a chiral molecule, possessing at least two stereocenters on the cyclobutane (B1203170) ring (the carbon bearing the hydroxyl group and the carbon bearing the N-methylacetamide group). The determination of the absolute configuration (R/S designation) at each of these centers is crucial for a complete structural description.

While specific data for this compound is unavailable, the absolute configuration of chiral molecules is commonly determined using X-ray diffraction analysis of a single crystal, especially if a heavy atom is present or can be introduced. nih.gov This technique, known as anomalous dispersion, allows for the unambiguous assignment of the spatial arrangement of the atoms. nih.gov Alternatively, chiroptical spectroscopy, which includes methods like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), can be used. nih.gov These experimental techniques are often paired with quantum chemical calculations to predict the chiroptical response for a given absolute configuration, and the predicted data is then compared with the experimental spectrum to make an assignment. nih.gov

Computational Approaches to Molecular Conformation

In the absence of experimental data, computational chemistry provides powerful tools to predict the structure, stability, and properties of this compound. nanobioletters.com

Ab Initio and Density Functional Theory (DFT) Calculations for Energy Minima

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to model the electronic structure of molecules and predict their properties. nih.gov These calculations can be used to locate the stable conformations (energy minima) of this compound. The process involves starting with an initial guess of the molecular geometry and then systematically adjusting the atomic positions to find the arrangement with the lowest possible energy. mdpi.com

For a flexible molecule like this, with a puckered cyclobutane ring and rotatable bonds in the side chain, multiple low-energy conformers are expected to exist. DFT calculations, often using functionals like B3LYP, can determine the geometries of these conformers and their relative energies. umich.eduresearchgate.netmultidisciplinaryjournals.com The inclusion of dispersion corrections (e.g., B3LYP-D3) is often important for accurately capturing non-covalent interactions that can influence conformational preferences. mdpi.com The results of such a study would indicate which conformer is the most stable (the global minimum) and the energy differences between it and other, less stable conformers (local minima).

Table 1: Illustrative DFT-Calculated Relative Energies of Hypothetical this compound Conformers This table is a hypothetical representation of data that could be generated from DFT calculations.

| Conformer ID | Dihedral Angle (H-O-C-C) (°) | Dihedral Angle (C-C-N-C) (°) | Relative Energy (kcal/mol) |

| Conf-1 | 180 (anti) | 180 (trans) | 0.00 |

| Conf-2 | 60 (gauche) | 180 (trans) | 0.75 |

| Conf-3 | 180 (anti) | 0 (cis) | 2.50 |

| Conf-4 | -60 (gauche) | 0 (cis) | 3.10 |

Molecular Dynamics Simulations for Conformational Sampling

While DFT calculations identify stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of the molecule over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe how the molecule moves, vibrates, and changes its conformation at a given temperature. umich.edunih.gov

For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a "box" of water molecules to mimic aqueous solution) and tracking the atomic trajectories over a period of nanoseconds or longer. nih.gov This process, known as conformational sampling, allows for the exploration of the different shapes the molecule can adopt and the transitions between them. umich.edu The resulting trajectory can be analyzed to determine the relative populations of different conformers and to understand the flexibility of the cyclobutane ring and the side chain. researchgate.net These simulations are crucial for understanding how the molecule behaves in a realistic, dynamic environment rather than as an isolated, static entity. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A powerful application of DFT is the prediction of spectroscopic data that can be compared with experimental results for structure verification. nanobioletters.com

NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule with reasonable accuracy. researchgate.net The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensor for each nucleus. nih.gov These theoretical values can be compared to experimental spectra to aid in peak assignment and confirm the proposed structure. The accuracy of these predictions has improved significantly with advanced methods and can achieve errors of 0.2–0.4 ppm for ¹H shifts. researchgate.net

Vibrational Frequencies: DFT can also be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. The calculation provides a set of normal modes, each with a specific frequency and atomic motion. For this compound, this would allow for the theoretical prediction of key vibrational bands, such as the O-H stretch from the hydroxyl group and the C=O stretch (Amide I band) from the acetamide (B32628) group. Comparing the calculated spectrum with an experimental one can help confirm the presence of these functional groups and provide evidence for specific conformations, as the exact frequencies can be sensitive to the molecular environment and hydrogen bonding. researchgate.net

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound This table is a hypothetical representation of data that could be generated from computational and experimental studies.

| Parameter | Predicted Value (DFT) | Experimental Value |

| ¹H NMR Shift (OH ) | 3.5 ppm | Not Available |

| ¹³C NMR Shift (C =O) | 172.1 ppm | Not Available |

| IR Frequency (O-H stretch) | 3450 cm⁻¹ | Not Available |

| IR Frequency (C=O stretch) | 1655 cm⁻¹ | Not Available |

Reactivity Profiles and Mechanistic Investigations

Reactivity at the Hydroxyl Group

The secondary hydroxyl group attached to the cyclobutyl ring is a primary site for various chemical modifications, including oxidation, esterification, etherification, and substitution reactions. The strained four-membered ring can also influence the reactivity and stereochemical outcome of these transformations.

The secondary alcohol in N-(2-hydroxycyclobutyl)-N-methylacetamide can be oxidized to the corresponding ketone, N-(2-oxocyclobutyl)-N-methylacetamide. The choice of oxidizing agent is crucial to prevent over-oxidation or side reactions involving the amide group.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)), manganese-based reagents (e.g., potassium permanganate (B83412) (KMnO₄) under controlled conditions), and ruthenium-based reagents (e.g., tetrapropylammonium (B79313) perruthenate (TPAP)). Swern oxidation and Dess-Martin periodinane are also effective mild oxidation methods.

The mechanism of oxidation often involves the formation of an intermediate ester (e.g., a chromate (B82759) ester) followed by an elimination step. For instance, with chromic acid, the alcohol attacks the chromium atom, and after proton transfers, a chromate ester is formed. A base (often water) then removes the proton from the carbon bearing the oxygen, leading to the elimination of the chromium species and formation of the ketone.

Table 1: Oxidation of this compound

| Oxidizing Agent | Product | Typical Conditions |

| Pyridinium chlorochromate (PCC) | N-(2-oxocyclobutyl)-N-methylacetamide | Dichloromethane (CH₂Cl₂), Room Temperature |

| Dess-Martin Periodinane | N-(2-oxocyclobutyl)-N-methylacetamide | Dichloromethane (CH₂Cl₂), Room Temperature |

| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | N-(2-oxocyclobutyl)-N-methylacetamide | Dichloromethane (CH₂Cl₂), -78 °C to Room Temp. |

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. Acid catalysis (e.g., sulfuric acid, p-toluenesulfonic acid) is typically employed for esterification with carboxylic acids, driving the equilibrium towards the product. The Fischer esterification mechanism involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and elimination of water.

Etherification can be achieved through methods such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Table 2: Esterification and Etherification of this compound

| Reaction Type | Reagents | Product |

| Esterification | Acetic anhydride (B1165640), Pyridine (B92270) | 2-(N-methylacetamido)cyclobutyl acetate (B1210297) |

| Esterification | Benzoyl chloride, Triethylamine | 2-(N-methylacetamido)cyclobutyl benzoate |

| Etherification | Sodium hydride, then Methyl iodide | N-(2-methoxycyclobutyl)-N-methylacetamide |

| Etherification | Sodium hydride, then Benzyl (B1604629) bromide | N-(2-(benzyloxy)cyclobutyl)-N-methylacetamide |

The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide. This is typically achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine.

Once activated, the carbon bearing the leaving group becomes susceptible to attack by nucleophiles. The mechanism can proceed via an Sₙ2 pathway, resulting in an inversion of stereochemistry, or an Sₙ1 pathway, which would involve a carbocation intermediate and lead to a mixture of stereoisomers. Given that it is a secondary carbon, both pathways are possible, and the reaction conditions (nucleophile strength, solvent) will influence the outcome.

Elimination reactions (E1 or E2) can also compete with substitution, especially with strong, sterically hindered bases, leading to the formation of cyclobutene (B1205218) derivatives.

Table 3: Substitution and Elimination Precursors from this compound

| Reagent(s) | Intermediate Product | Potential Subsequent Reaction(s) |

| Tosyl chloride, Pyridine | 2-(N-methylacetamido)cyclobutyl tosylate | Sₙ2 with NaN₃ to form an azide (B81097) |

| Mesyl chloride, Triethylamine | 2-(N-methylacetamido)cyclobutyl mesylate | Sₙ2 with NaCN to form a nitrile |

| Thionyl chloride (SOCl₂) | N-(2-chlorocyclobutyl)-N-methylacetamide | E2 with a strong base to form a cyclobutene |

Reactivity of the Amide Moiety

The N-methylacetamide group is a tertiary amide. Generally, amides are relatively unreactive due to the delocalization of the nitrogen lone pair into the carbonyl group, which gives the C-N bond partial double bond character. However, they can undergo reactions under specific conditions.

Amides are stable to hydrolysis in neutral water but can be hydrolyzed to a carboxylic acid and an amine under acidic or basic conditions with heating.

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent proton transfers and elimination of the amine (as an ammonium (B1175870) ion) lead to the formation of acetic acid and N-methyl-2-hydroxycyclobutanamine.

Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses to expel the amide anion as a leaving group. The amide anion is a strong base and will deprotonate the newly formed carboxylic acid. This process is generally slower than acid-catalyzed hydrolysis because the amide anion is a poor leaving group.

Table 4: Hydrolysis of this compound

| Condition | Products |

| Acidic (H₃O⁺, Δ) | Acetic acid and 2-(methylamino)cyclobutanol hydrochloride |

| Basic (NaOH, Δ) | Sodium acetate and 2-(methylamino)cyclobutanol |

N-alkylation and N-acylation of a tertiary amide like this compound are generally not feasible. The nitrogen atom already has three substituents (the acetyl group, the methyl group, and the cyclobutyl group), and its lone pair is delocalized into the carbonyl system. Therefore, it is not sufficiently nucleophilic to attack alkylating or acylating agents.

Reactions at the nitrogen of amides typically require deprotonation to form an amidate anion, which is only possible for primary and secondary amides. As this compound is a tertiary amide, it lacks a proton on the nitrogen atom, rendering it unreactive towards standard N-alkylation and N-acylation conditions. Any attempts at forcing such a reaction would likely lead to reactions at other sites of the molecule or decomposition.

Intramolecular Cyclization Reactions involving the Amide

The presence of both a hydroxyl group and an amide group within the same molecule sets the stage for potential intramolecular cyclization reactions. While specific studies on this compound are not extensively documented, the principles of amide-based cyclizations suggest plausible pathways. The proximity of the C2-hydroxyl group to the amide functionality could facilitate the formation of heterocyclic structures, such as oxazines or related systems, under appropriate conditions (e.g., acid or base catalysis).

The reaction would likely proceed via activation of either the hydroxyl or amide group. For instance, under acidic conditions, protonation of the amide oxygen would render the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the neighboring hydroxyl group. Conversely, deprotonation of the hydroxyl group under basic conditions would form an alkoxide, which could then attack the amide carbonyl. Such cyclizations are a common strategy in organic synthesis for constructing nitrogen-containing heterocycles from linear precursors. rsc.orgrsc.org The formation of a stable five- or six-membered ring is often the thermodynamic driving force for these transformations. qyaobio.com

Transformations of the Cyclobutyl Ring System

The inherent ring strain of the cyclobutane (B1203170) core makes it susceptible to transformations that relieve this strain, primarily through ring-opening reactions. researchgate.net Additionally, modern synthetic methods allow for the modification of the ring while keeping its structure intact.

The cyclobutyl ring in this compound can be opened under various conditions, driven by the release of approximately 26 kcal/mol of ring strain.

Thermal Ring-Opening: Thermal cleavage of cyclobutane rings typically requires high temperatures and proceeds through a biradical mechanism to yield olefinic products. The substitution pattern on the ring significantly influences the reaction course.

Photochemical Ring-Opening: Photochemical activation can also induce ring cleavage, often leading to different products than thermal reactions via distinct excited-state pathways.

Acid-Catalyzed Ring-Opening: The presence of the hydroxyl group makes the molecule particularly susceptible to acid-catalyzed ring-opening. nih.gov Protonation of the hydroxyl group creates a good leaving group (water), facilitating the formation of a cyclobutyl carbocation. This cation can then undergo rearrangement and ring-opening to yield more stable acyclic or larger ring structures. The reaction is often regioselective, with cleavage occurring at the bonds adjacent to the carbocationic center. researchgate.netjsynthchem.com

The table below summarizes potential ring-opening scenarios.

| Condition | Proposed Intermediate | Potential Product Type |

| Thermal | Biradical | Acyclic diene or isomeric cyclopentane |

| Photochemical | Excited State/Biradical | Acyclic olefinic amide |

| Acid-Catalyzed | Carbocation | Ring-expanded (cyclopentanol) or acyclic keto-amide |

The stereochemistry of the starting material plays a critical role in determining the stereochemical outcome of ring transformations. For concerted reactions, such as electrocyclic ring-openings, the Woodward-Hoffmann rules predict the stereochemistry of the product. For instance, thermal electrocyclic ring-opening of a cyclobutene (a potential intermediate) is a conrotatory process.

In stepwise reactions, such as acid-catalyzed ring-opening, the stereochemical outcome is often dictated by the stability of intermediates. Nucleophilic attack on an epoxide ring, an analogous three-membered system, generally proceeds via an SN2 mechanism with inversion of configuration at the reacting carbon. researchgate.net Similarly, reactions involving the cyclobutane ring of this compound would be expected to follow pathways that favor specific stereoisomers, influenced by steric hindrance and the formation of the most stable transition states.

Beyond ring-opening, the cyclobutane core can be functionalized using modern synthetic techniques like C-H activation. researchgate.netmdpi.com The amide group in this compound can act as a directing group, guiding a transition metal catalyst to activate specific C-H bonds on the ring. acs.orgnih.gov This strategy allows for the controlled installation of new functional groups (e.g., aryl, alkyl, or heteroatom groups) at positions that would be difficult to access through classical methods. acs.orgnih.gov

Catalyst-controlled C-H functionalization has been demonstrated to be a powerful tool for modifying cyclobutane scaffolds. By selecting the appropriate rhodium or palladium catalyst, it is possible to achieve divergent regioselectivity, targeting different C-H bonds within the same molecule. nih.gov This approach provides access to novel 1,1-disubstituted or 1,3-disubstituted cyclobutanes, depending on the catalyst and ligand framework employed. nih.gov

Regioselectivity and Stereoselectivity in Reactions

Nearly all reactions involving this compound exhibit some degree of selectivity.

Regioselectivity: This refers to the preference for reaction at one position over another. wikipedia.orgquora.com In C-H functionalization, the amide directing group typically favors activation of the C-H bonds at the C4 position (meta to the substituent), although catalyst choice can alter this preference. acs.orgnih.gov In acid-catalyzed ring-opening, the initial site of protonation is the hydroxyl group, and the subsequent cleavage is directed by the stability of the resulting carbocation. wikipedia.orgvedantu.com

Stereoselectivity: This refers to the preferential formation of one stereoisomer over others. vedantu.comkhanacademy.org For example, in a directed C-H activation, the catalyst may approach the cyclobutane ring from the less sterically hindered face, leading to the formation of a single diastereomer. The relative orientation of the hydroxyl and amide groups (cis or trans) in the starting material will profoundly influence the stereochemical outcome of subsequent transformations.

The table below illustrates catalyst-dependent regioselectivity in the C-H arylation of a model cyclobutane substrate.

| Catalyst Precursor | Ligand/Additive | Major Product | Regioselectivity (Major:Minor) |

| Pd(OAc)₂ | 3-NO₂-Pyridine | C4-Arylation | >20 : 1 |

| Rh₂(OAc)₄ | (S)-TCPTAD | C3-Arylation | 15 : 1 |

| Pd(OAc)₂ | Ac-Ile-OH | C2-Arylation | 5 : 1 |

Data adapted from studies on related cyclobutane systems for illustrative purposes. acs.orgnih.gov

Mechanistic Studies of Key Transformations

Understanding the reaction mechanisms is essential for predicting and controlling the outcomes of transformations involving this compound.

Directed C-H Functionalization: The mechanism typically involves the coordination of the amide oxygen to a transition metal center (e.g., Pd, Rh). This brings the metal into close proximity to a specific C-H bond on the cyclobutane ring, facilitating its cleavage via a concerted metalation-deprotonation event to form a metallacyclic intermediate. This intermediate then undergoes oxidative addition with a coupling partner (e.g., an aryl halide), followed by reductive elimination to furnish the functionalized product and regenerate the active catalyst.

Acid-Catalyzed Ring-Opening: The plausible mechanism for this transformation begins with the protonation of the hydroxyl oxygen by an acid, forming an oxonium ion. mdpi.com This is followed by the departure of a water molecule to generate a secondary cyclobutyl carbocation at C2. This strained and unstable carbocation can undergo several subsequent steps: (1) rearrangement via a 1,2-hydride shift, (2) nucleophilic attack by a solvent molecule or counter-ion, or (3) ring cleavage to form a more stable acyclic carbocation, which is then trapped by a nucleophile to give the final ring-opened product.

Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by identifying whether a specific bond to an isotopically labeled atom is broken or altered in the rate-determining step of a reaction. wikipedia.orglibretexts.org It is defined as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant with the heavy isotope (kH).

A primary KIE (typically kH/kD > 2) is observed when the bond to the labeled atom is cleaved in the rate-determining step. baranlab.org A secondary KIE (kH/kD is often between 0.7 and 1.5) occurs when the labeled atom is not directly involved in bond breaking but its environment changes, for instance, due to a change in hybridization of an adjacent atom. wikipedia.org

For this compound, several KIE studies could be designed to probe different potential reaction pathways:

Oxidation of the Secondary Alcohol: To investigate the mechanism of oxidation to the corresponding ketone, N-(2-oxocyclobutyl)-N-methylacetamide, the hydrogen on the hydroxyl-bearing carbon could be replaced with deuterium (B1214612) (D). A significant primary KIE (kH/kD > 2) would strongly suggest that the C-H bond is broken in the rate-determining step, which is characteristic of many oxidation mechanisms. For example, a study on the iridium-catalyzed cleavage of cyclobutanols, which involves O-H bond activation, revealed a primary KIE of 2.4, confirming the involvement of this bond in the rate-determining step. nih.gov

Reactions at the Amide Group: To probe reactions involving the N-methyl group, such as demethylation or rearrangement, a KIE study using a deuterated methyl group (N-CD3) could be performed. The magnitude of the KIE would help determine the degree of C-H bond breaking in the transition state.

The following interactive table illustrates hypothetical KIE data and the corresponding mechanistic interpretations for a proposed oxidation reaction of this compound.

| Isotopically Labeled Position | Hypothetical Reaction | Observed kH/kD | Interpretation |

|---|---|---|---|

| Hydrogen on C2 of cyclobutyl ring (C-H vs C-D) | Oxidation to Ketone | 5.5 | Primary KIE; indicates C-H bond cleavage is part of the rate-determining step. |

| Hydrogen of hydroxyl group (O-H vs O-D) | Oxidation to Ketone | 2.1 | Primary KIE; suggests O-H bond breaking occurs in or before the rate-determining step. nih.gov |

| Hydrogens on C1 of cyclobutyl ring (α-secondary) | SN1-type substitution at C2 | 1.15 per D | Normal secondary KIE; consistent with a change from sp3 to sp2 hybridization at C2 in the transition state. wikipedia.org |

| Hydrogens on C1 of cyclobutyl ring (α-secondary) | SN2-type substitution at C2 | 0.95 per D | Inverse secondary KIE; suggests a sterically crowded sp3-like transition state with no change in hybridization. |

Hammett Plots and Linear Free Energy Relationships

Linear free-energy relationships (LFERs), most famously represented by the Hammett equation, are used to quantitatively assess how electronic effects of substituents influence reaction rates and equilibria. The Hammett equation is given by:

log(kₓ / k₀) = σρ

Where kₓ is the rate constant for a substituted reactant, k₀ is the rate for the unsubstituted reactant, σ is the substituent constant (which depends on the substituent and its position), and ρ (rho) is the reaction constant. The value of ρ reveals information about the charge development in the transition state of the rate-determining step.

This compound itself is not suitable for a traditional Hammett study as it lacks an aromatic ring to which substituents can be systematically varied. However, a mechanistic investigation could be conducted on a specifically designed series of analogues, such as N-(2-hydroxy-2-(X-phenyl)cyclobutyl)-N-methylacetamide , where X is a series of meta- or para-substituents on the phenyl ring.

By measuring the reaction rates for a process like acid-catalyzed dehydration, a Hammett plot of log(kₓ/k₀) versus σ can be constructed.

A negative ρ value implies that the reaction is accelerated by electron-donating groups, indicating the development of a positive charge (e.g., a carbocation) in the transition state.

A positive ρ value implies the reaction is accelerated by electron-withdrawing groups, indicating the development of a negative charge in the transition state.

Below is a hypothetical data set and the resulting conceptual Hammett plot for an acid-catalyzed dehydration reaction of the aryl-substituted analogue.

| Substituent (X) | Substituent Constant (σp) | Hypothetical Rate Constant (kₓ, 10⁻⁴ s⁻¹) | log(kₓ/k₀) |

|---|---|---|---|

| p-OCH₃ | -0.27 | 35.5 | 0.75 |

| p-CH₃ | -0.17 | 15.8 | 0.40 |

| H | 0.00 | 6.3 | 0.00 |

| p-Cl | 0.23 | 1.0 | -0.80 |

| p-NO₂ | 0.78 | 0.02 | -2.50 |

A plot of this data would yield a straight line with a negative slope, indicating a ρ value of approximately -3.5. This large, negative ρ value would strongly support a mechanism where a positive charge builds up on the carbon adjacent to the phenyl ring in the rate-determining step, such as in an E1-type elimination mechanism involving a carbocation intermediate.

Transition State Analysis by Computational Methods

Computational chemistry, particularly using Density Functional Theory (DFT), provides a powerful means to investigate reaction mechanisms at a molecular level. mdpi.com These methods can model the potential energy surface of a reaction, allowing for the characterization of reactants, products, intermediates, and, most importantly, transition states. mit.edu

For this compound, a computational study could be used to:

Determine Reaction Pathways: Different plausible mechanisms for a reaction (e.g., concerted vs. stepwise oxidation) can be modeled, and the calculated activation energies can predict the most favorable pathway.

Characterize Transition State Geometry: The precise three-dimensional structure of the transition state can be determined, showing which bonds are breaking and forming.

Calculate Theoretical KIEs: By computing the vibrational frequencies of the reactant and the transition state for both the normal and isotopically substituted molecules, a theoretical KIE can be calculated. nih.gov Close agreement between the calculated and experimental KIE provides strong validation for the proposed transition state structure.

Analyze Charge Distribution: The electronic distribution in the transition state can be analyzed to rationalize experimental findings from LFER studies, such as why a particular reaction has a positive or negative ρ value.

The table below summarizes the expected outcomes from a DFT study on a hypothetical base-catalyzed intramolecular cyclization of this compound.

| Computational Parameter | Information Gained | Hypothetical Finding |

|---|---|---|

| Activation Energy (ΔG‡) | Determines the kinetic feasibility of the proposed pathway. | 22.5 kcal/mol, suggesting the reaction is feasible under moderate heating. |

| Transition State Geometry | Visualizes the key bond-forming/breaking events. | The hydroxyl oxygen is shown attacking the amide carbonyl carbon, forming a five-membered ring transition state. |

| Imaginary Frequency | Confirms the structure is a true transition state. | A single imaginary frequency at -350 cm⁻¹ corresponding to the O-C bond formation. |

| Natural Bond Orbital (NBO) Analysis | Calculates the charge distribution in the transition state. | Significant negative charge buildup on the carbonyl oxygen, consistent with nucleophilic attack. |

Computational and Theoretical Investigations of N 2 Hydroxycyclobutyl N Methylacetamide

Electronic Structure and Bonding Analysis

The electronic structure of N-(2-hydroxycyclobutyl)-N-methylacetamide is fundamentally governed by the interplay between the amide functional group and its alkyl substituents. The N-methylacetamide core features a planar amide group due to the resonance stabilization between the nitrogen lone pair and the carbonyl π-system. fiveable.me The introduction of the 2-hydroxycyclobutyl group is expected to modulate this electronic environment through inductive effects and potential intramolecular interactions.

Frontier Molecular Orbitals (FMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comslideshare.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity. numberanalytics.com

For a typical amide like NMA, the HOMO is primarily localized on the nitrogen and oxygen atoms, reflecting the lone pair character, while the LUMO is the π* orbital of the carbonyl group. nih.gov In this compound, the presence of the hydroxyl group's lone pairs is expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack. The bulky cyclobutyl group may also influence the orbital energies through steric and electronic effects. A smaller HOMO-LUMO gap would suggest higher reactivity. numberanalytics.com

Table 1: Illustrative Frontier Molecular Orbital Properties

| Molecular Orbital | Predicted Energy (eV) | Primary Atomic Contribution | Implied Reactivity |

|---|---|---|---|

| HOMO | -7.5 | N, O (amide), O (hydroxyl) | Nucleophilic / Electron Donor |

| LUMO | +1.2 | C=O (π*) | Electrophilic / Electron Acceptor |

| HOMO-LUMO Gap | 8.7 | - | Kinetic Stability |

Note: These values are hypothetical and serve as a qualitative prediction for this compound based on general principles of FMO theory.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, charge distribution, and orbital-orbital interactions within a molecule. wikipedia.orgfaccts.de It localizes the molecular wavefunction into orbitals that correspond to core electrons, lone pairs, and bonds. wikipedia.org A key feature of amides revealed by NBO analysis is the strong delocalization interaction between the nitrogen lone pair (n_N) and the carbonyl antibonding orbital (π_C=O). This n → π interaction is responsible for the resonance stabilization and planar geometry of the amide bond. wisc.edu

In this compound, NBO analysis would quantify this critical amide resonance. Furthermore, it would reveal hyperconjugative interactions involving the methyl and cyclobutyl substituents. The analysis would also provide natural population analysis (NPA) charges, detailing the charge distribution. It is anticipated that the carbonyl oxygen and amide nitrogen would carry significant negative charge, while the carbonyl carbon would be electropositive. The hydroxyl group would introduce further charge polarization.

Table 2: Predicted Natural Population Analysis (NPA) Charges

| Atom/Group | Predicted Charge (a.u.) |

|---|---|

| Carbonyl Oxygen (O) | -0.65 |

| Carbonyl Carbon (C) | +0.75 |

| Amide Nitrogen (N) | -0.50 |

| Hydroxyl Oxygen (O) | -0.70 |

| Hydroxyl Hydrogen (H) | +0.45 |

Note: These values are hypothetical estimates for illustrative purposes, based on typical charge distributions in similar functional groups.

Conformational Energy Landscape Mapping

The conformational flexibility of this compound is significantly greater than that of NMA due to the rotatable bonds associated with the 2-hydroxycyclobutyl group. Mapping the conformational energy landscape is essential for understanding its three-dimensional structure, stability, and interactions.

Potential Energy Surface Scans

A Potential Energy Surface (PES) scan is a computational method used to explore the energy of a molecule as a function of one or more internal coordinates, such as bond lengths, bond angles, or dihedral angles. uni-muenchen.dereadthedocs.ioepfl.ch By systematically varying these coordinates and optimizing the remaining geometry at each step (a relaxed scan), one can identify energy minima (stable conformers) and transition states (energy barriers to rotation). epfl.ch

For this compound, several key PES scans would be necessary:

Amide C-N Bond Rotation: This scan would reveal the rotational barrier between the more stable trans and less stable cis amide conformations. For NMA, this barrier is significant, leading to distinct conformers. researchgate.net

N-Cyclobutyl Bond Rotation: Rotation around the bond connecting the amide nitrogen to the cyclobutyl ring would identify stable orientations of the ring relative to the planar amide group.

Cyclobutyl Ring Puckering: The four-membered cyclobutyl ring is not planar and exists in puckered conformations. A PES scan of the ring's puckering coordinate would be needed to identify the lowest energy ring conformation.

Hydroxyl Group Rotation: Scanning the rotation around the C-O bond of the hydroxyl group would reveal preferred orientations stabilized by potential intramolecular hydrogen bonding with the amide oxygen.

The resulting multidimensional PES would likely be complex, with numerous local minima corresponding to different stable conformers. uni-muenchen.de

Torsional Angle Analysis

The conformation of this compound is defined by a set of key torsional (dihedral) angles. nih.govnih.gov Analysis of these angles in low-energy structures is crucial for describing the molecule's shape.

Key torsional angles for analysis would include:

ω (Omega): The C(acetyl)-N-C(methyl)-C(acetyl) dihedral, defining the cis/trans nature of the amide bond. The trans conformation (ω ≈ 180°) is generally favored.

τ1 (Tau 1): The C(acetyl)-N-C(cyclobutyl)-C(ring) dihedral, describing the orientation of the cyclobutyl ring.

τ2 (Tau 2): The N-C(cyclobutyl)-C(hydroxyl)-O dihedral, describing the position of the hydroxyl group.

τ3 (Tau 3): The C(cyclobutyl)-C(hydroxyl)-O-H dihedral, defining the orientation of the hydroxyl proton.

Ring Torsions: The set of four C-C-C-C dihedral angles within the cyclobutyl ring that define its pucker.

Computational studies would seek to identify the combination of these torsional angles that corresponds to the global energy minimum. nih.gov

Table 3: Key Torsional Angles for Conformational Analysis

| Angle Name | Defining Atoms | Description |

|---|---|---|

| ω | O=C-N-C(methyl) | Amide bond configuration (cis/trans) |

| τ1 | C(acetyl)-N-C(ring)-C(ring) | Cyclobutyl group orientation |

| τ2 | N-C(ring)-C(hydroxyl)-O | Hydroxyl group position |

| τ3 | C(ring)-C(hydroxyl)-O-H | Hydroxyl proton orientation |

Synthesis and Exploration of N 2 Hydroxycyclobutyl N Methylacetamide Derivatives and Analogues

Systematic Modification of the Cyclobutyl Ring

Introduction of Additional Stereocenters

The stereoselective synthesis of substituted cyclobutanes is a well-established field in organic chemistry. Introducing additional stereocenters onto the cyclobutyl ring of N-(2-hydroxycyclobutyl)-N-methylacetamide can be achieved through various synthetic approaches. For instance, stereocontrolled cycloaddition reactions, such as the [2+2] cycloaddition of substituted ketenes with appropriate alkenes, can generate cyclobutanone (B123998) precursors with defined stereochemistry. Subsequent reduction and amination steps would then lead to the desired this compound derivatives with multiple stereocenters.

Another approach involves the use of chiral catalysts in reactions that create stereocenters on a pre-existing cyclobutane (B1203170) ring. For example, enantioselective hydrogenation or hydroxylation of a cyclobutene (B1205218) precursor could introduce new chiral centers. The precise control of stereochemistry is crucial as different stereoisomers can exhibit vastly different biological activities.

Variation of Substituents on the Ring

The introduction of various substituents onto the cyclobutyl ring can modulate properties such as lipophilicity, polarity, and steric bulk. Synthetic methods to achieve this include the functionalization of cyclobutanone intermediates. For example, alpha-alkylation or alpha-arylation of a protected 2-aminocyclobutanone derivative can introduce a wide range of substituents at the C1 or C3 positions.

Furthermore, cycloaddition reactions with substituted alkenes can directly yield cyclobutane rings bearing desired functionalities. nih.gov The choice of substituents can be guided by structure-activity relationship (SAR) studies, aiming to enhance target engagement or improve pharmacokinetic profiles. For example, the incorporation of fluorine atoms can enhance metabolic stability and binding affinity, while the addition of polar groups can improve aqueous solubility.

Interactive Data Table: Hypothetical Cyclobutyl Ring Modifications

| Derivative | Modification | Potential Synthetic Approach | Anticipated Property Change |

| (1R,2R,3S)-N-(2-hydroxy-3-methylcyclobutyl)-N-methylacetamide | Introduction of a methyl group with defined stereochemistry | Stereoselective alkylation of a chiral cyclobutanone precursor | Increased lipophilicity, potential for specific chiral interactions |

| N-(2-hydroxy-3-phenylcyclobutyl)-N-methylacetamide | Introduction of a phenyl group | [2+2] cycloaddition of phenylketene with an appropriate enamine | Increased steric bulk and potential for pi-stacking interactions |

| N-(3,3-difluoro-2-hydroxycyclobutyl)-N-methylacetamide | Gem-difluoro substitution | Fluorination of a cyclobutanone precursor using diethylaminosulfur trifluoride (DAST) | Altered electronic properties, potential for improved metabolic stability |

Amide Linkage Modifications

The amide bond is a central feature of the molecule, and its modification can significantly impact conformational preferences, hydrogen bonding capabilities, and metabolic stability.

Alteration of N-Substitution (e.g., ethyl, phenyl)

Varying the N-methyl group of the amide can be readily achieved through standard synthetic procedures. Starting from 2-hydroxycyclobutylamine, acylation with different acid chlorides or anhydrides in the presence of a base can provide a range of N-acyl derivatives. Alternatively, N-alkylation or N-arylation of a primary amide precursor (N-(2-hydroxycyclobutyl)acetamide) can be accomplished using appropriate alkyl or aryl halides. For instance, N-ethyl or N-phenyl analogues could be synthesized to explore the impact of larger, more sterically demanding or electronically different substituents at the nitrogen atom.

Replacement with Related Functionalities (e.g., thioamide, carbamate)

The amide functionality can be replaced with isosteric groups such as a thioamide or a carbamate (B1207046) to explore different electronic and hydrogen-bonding properties. Thioamides can be synthesized from the corresponding amides using thionating reagents like Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.org This substitution replaces the carbonyl oxygen with sulfur, which alters the bond lengths, angles, and electronic distribution of the functional group, potentially leading to different biological activities.

Carbamates can be prepared from the precursor 2-(methylamino)cyclobutanol by reaction with a chloroformate or by trapping an isocyanate intermediate generated from the corresponding amine. organic-chemistry.orgorganic-chemistry.org Carbamates introduce an additional oxygen atom, which can act as a hydrogen bond acceptor and influence the molecule's solubility and polarity.

Interactive Data Table: Hypothetical Amide Linkage Modifications

| Derivative | Modification | Potential Synthetic Approach | Anticipated Property Change |

| N-(2-hydroxycyclobutyl)-N-ethylacetamide | N-ethyl substitution | Acylation of N-ethyl-2-aminocyclobutanol | Increased lipophilicity and steric bulk at the nitrogen |